5-methyl-2-phenyl-1H-pyrimidin-6-one

Description

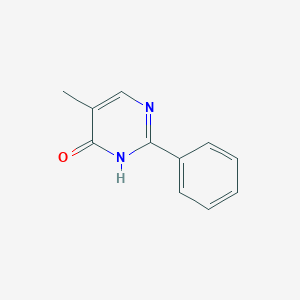

5-Methyl-2-phenyl-1H-pyrimidin-6-one is a pyrimidinone derivative characterized by a pyrimidine ring substituted with a methyl group at position 5, a phenyl group at position 2, and a ketone oxygen at position 5. Pyrimidinones are heterocyclic compounds of significant interest in medicinal chemistry due to their structural versatility and biological activity. These compounds often exhibit varied solubility, stability, and reactivity depending on substituents, which will be explored in comparison with similar derivatives below.

Properties

CAS No. |

36993-85-8 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21g/mol |

IUPAC Name |

5-methyl-2-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H10N2O/c1-8-7-12-10(13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |

InChI Key |

MAEIXNMVPKKWPQ-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(NC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CN=C(NC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-methyl-2-phenyl-1H-pyrimidin-6-one with pyrimidinone derivatives from the evidence, focusing on substituent effects, physicochemical properties, and synthetic routes.

Table 1: Key Structural and Physicochemical Comparisons

*Calculated using standard atomic weights.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Stability Halogen vs. Alkyl/Aryl Groups: Chloro substituents (e.g., in 6b and 6c) enhance electrophilicity at the pyrimidine ring, increasing susceptibility to nucleophilic substitution, whereas methyl or phenyl groups (as in the target compound) provide steric hindrance and electronic stabilization . Amino and Hydroxy Groups: Compounds with aminoethyl () or hydroxyphenyl () substituents exhibit higher polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the target compound’s hydrophobic phenyl group .

Impact of Ring Saturation

- Dihydro derivatives (e.g., and ) feature a partially saturated pyrimidine ring, reducing aromaticity and increasing conformational flexibility. This contrasts with the fully aromatic 1H-pyrimidin-6-one structure of the target compound, which may enhance planarity and π-π stacking interactions .

Functional Group Influence on Applications Ester and ethoxycarbonyl groups (e.g., 6b and ) are common in prodrug design due to their hydrolytic lability, whereas the target compound’s ketone group may confer metabolic stability . Acetylated derivatives () could serve as intermediates for further functionalization, while amino groups () are pivotal in metal coordination or bioactivity .

Safety and Handling highlights that 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one is classified as non-hazardous, suggesting that alkyl/aryl pyrimidinones may generally exhibit low acute toxicity compared to halogenated analogs .

Limitations and Contradictions in Data

- Missing Data for Target Compound : Direct experimental data (e.g., melting point, spectral signatures) for this compound are absent in the evidence, necessitating extrapolation from analogs.

- Contradictory Substituent Effects: For example, chloro groups in 6b/6c may enhance reactivity but reduce biocompatibility, whereas hydroxy/amino groups () improve solubility but increase metabolic vulnerability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.